delta6-Cannabidiol

Description

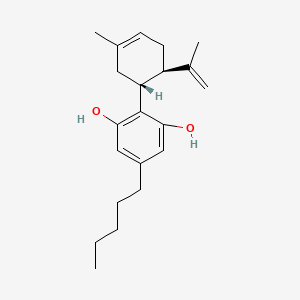

Structure

3D Structure

Properties

CAS No. |

95588-88-8 |

|---|---|

Molecular Formula |

C21H30O2 |

Molecular Weight |

314.5 g/mol |

IUPAC Name |

2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-3-en-1-yl]-5-pentylbenzene-1,3-diol |

InChI |

InChI=1S/C21H30O2/c1-5-6-7-8-16-12-19(22)21(20(23)13-16)18-11-15(4)9-10-17(18)14(2)3/h9,12-13,17-18,22-23H,2,5-8,10-11H2,1,3-4H3/t17-,18+/m0/s1 |

InChI Key |

ZTGXAWYVTLUPDT-ZWKOTPCHSA-N |

Isomeric SMILES |

CCCCCC1=CC(=C(C(=C1)O)[C@@H]2CC(=CC[C@H]2C(=C)C)C)O |

Canonical SMILES |

CCCCCC1=CC(=C(C(=C1)O)C2CC(=CCC2C(=C)C)C)O |

Origin of Product |

United States |

Chemical Synthesis and Transformations of Delta6 Cannabidiol Isomers

De Novo Synthetic Methodologies for delta6-Cannabidiol

The controlled, unambiguous synthesis of specific cannabinoid isomers is crucial for the systematic investigation of their chemical and biological properties. This section explores the synthetic strategies employed to construct the Δ⁶-cannabidiol framework.

Stereoselective Synthesis Routes for delta6-3,4-cis-Cannabidiols

The synthesis of (±)-Δ⁶-3,4-cis-cannabidiol has been reported, providing a foundational route to this specific stereoisomer. While detailed stereoselective routes focusing exclusively on Δ⁶-3,4-cis-cannabidiols are not extensively documented in readily available literature, the principles of stereoselective synthesis developed for other cannabidiol (B1668261) isomers can be applied. These strategies often involve the use of chiral starting materials or catalysts to control the relative and absolute stereochemistry of the final product.

Total Synthesis Approaches to Specific this compound Isomers

The total synthesis of cannabinoids allows for the preparation of isomers that are not readily accessible from natural sources. While the primary focus of many total synthesis efforts has been on more abundant isomers like cannabidiol (CBD) and Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the methodologies developed are often adaptable for the synthesis of Δ⁶-cannabidiol.

Key strategies in cannabinoid synthesis that can be tailored for Δ⁶-CBD isomers include:

Friedel-Crafts Alkylation: This classic carbon-carbon bond-forming reaction is a cornerstone of cannabinoid synthesis, typically involving the reaction of a resorcinol (B1680541) derivative (like olivetol) with a terpene component. By carefully selecting the terpene precursor and reaction conditions, it is possible to direct the synthesis towards specific isomers.

Nucleophilic Addition/Substitution Reactions: These methods offer alternative approaches to constructing the cannabinoid skeleton.

Intramolecular Rearrangements: Reactions like the Ireland-Claisen rearrangement have been employed to establish the correct stereochemistry in cannabinoid synthesis.

A comprehensive total synthesis of cannabidiol often involves a combination of batch and continuous flow conditions to optimize yields and selectivities. Such approaches can be adapted for the synthesis of Δ⁶-cannabidiol and its derivatives.

Isomerization Pathways and Catalysis Relevant to Cannabidiol Structures

The chemical landscape of cannabinoids is interconnected through a series of isomerization reactions, often catalyzed by acids. Understanding these pathways is critical for both the synthesis of specific isomers and for predicting the stability and transformation of cannabinoids under various conditions.

Acid-Catalyzed Isomerization of Cannabidiol to Related Isomers

The acid-catalyzed intramolecular cyclization of cannabidiol is a well-studied transformation that leads to the formation of various tetrahydrocannabinol isomers. The primary products of this reaction are typically the thermodynamically more stable Δ⁸-THC and the kinetically favored Δ⁹-THC. However, the reaction mixture can be complex, containing a variety of other isomers, including those with the Δ⁶ double bond position.

The use of different acids, both Lewis and Brønsted, can influence the product distribution. For instance, treatment of CBD with p-toluenesulfonic acid (pTSA) in dichloromethane (B109758) has been shown to yield Δ⁸-THC as the major product. The nature of the solvent also plays a crucial role in the reaction outcome.

Mechanistic Studies of Isomerization Reactions Leading to this compound

The generally accepted mechanism for the acid-catalyzed cyclization of CBD involves the protonation of one of the double bonds in the monoterpene moiety, followed by an intramolecular attack by the phenolic hydroxyl group. This cyclization can proceed through different pathways, leading to the formation of various THC isomers.

While the formation of Δ⁸-THC and Δ⁹-THC is well understood, the specific mechanistic steps leading to the formation of Δ⁶-cannabidiol as a primary or side product are less detailed in the literature. It is plausible that Δ⁶-CBD could be formed as an intermediate that subsequently isomerizes to more stable THC structures under acidic conditions. The proposed mechanism for the intermolecular isomerization of CBD to Δ⁹-THC suggests a series of protonation and deprotonation steps that could potentially lead to the formation of a Δ⁶ intermediate.

Factors Influencing Isomerization Product Distribution and Selectivity

The outcome of cannabidiol isomerization is highly dependent on a number of factors that can be manipulated to favor the formation of specific products.

Key Influencing Factors:

| Factor | Description |

| Catalyst | The choice of acid catalyst (e.g., p-toluenesulfonic acid, boron trifluoride etherate) significantly impacts the product ratio. Lewis acids and Brønsted acids can favor different reaction pathways. |

| Solvent | The polarity and coordinating ability of the solvent can influence the stability of intermediates and transition states, thereby altering the product distribution. For example, reactions in toluene (B28343) can yield different isomer ratios compared to reactions in dichloromethane. |

| Temperature | Temperature affects the reaction kinetics and thermodynamics. Higher temperatures can favor the formation of the thermodynamically most stable isomers. |

| Reaction Time | The duration of the reaction can influence the product composition, as kinetically favored products may convert to more stable isomers over time. |

By carefully controlling these parameters, it is possible to steer the isomerization of cannabidiol towards a desired product, although achieving high selectivity for minor isomers like Δ⁶-cannabidiol remains a significant synthetic challenge.

Advanced Chemical Derivatization of this compound for Academic Research

The chemical derivatization of cannabinoids is a crucial tool in medicinal chemistry for exploring and optimizing their therapeutic potential. nih.gov By systematically modifying a lead compound's structure, researchers can investigate its interaction with biological targets, thereby improving potency, selectivity, and pharmacokinetic properties. For Δ⁶-CBD, such derivatization would be instrumental in understanding its unique biological activities and paving the way for the development of novel therapeutic agents.

The synthesis of chemically modified Δ⁶-CBD analogues would likely follow strategies similar to those employed for other cannabinoids, focusing on modifications of the three main structural components: the resorcinol ring, the alkyl side chain, and the terpene moiety. nih.gov

Modifications of the Resorcinol Ring: The two phenolic hydroxyl groups on the resorcinol ring are prime targets for derivatization.

Etherification and Esterification: These reactions can alter the compound's polarity, solubility, and metabolic stability. For instance, methylation of one or both hydroxyl groups would yield mono- and di-ethers, respectively. Acetylation or the introduction of other ester groups can create prodrugs that may enhance bioavailability.

Halogenation: The introduction of halogen atoms (F, Cl, Br, I) onto the aromatic ring can influence binding affinity and metabolic pathways. nih.gov For example, fluorination has been used to create analogues of other cannabinoids with altered biological profiles.

Introduction of Nitrogen-Containing Groups: The incorporation of amines, amides, or other nitrogen-containing functional groups can introduce new hydrogen bonding capabilities and potential interactions with biological targets.

Modifications of the Alkyl Side Chain: The length and branching of the n-pentyl side chain are known to be critical for cannabinoid activity.

Chain Length Variation: Synthesizing a homologous series of Δ⁶-CBD analogues with varying alkyl chain lengths (e.g., propyl, butyl, hexyl, heptyl) would be a key strategy. For other cannabinoids, optimal activity is often seen with side chains of five to eight carbons. nih.gov

Branching and Cyclization: Introducing branching, such as a dimethylheptyl (DMH) group, or cyclization of the side chain can significantly impact receptor binding and functional activity. nih.gov

Introduction of Functional Groups: The terminal end of the alkyl chain can be functionalized with groups like hydroxyls, carboxyls, or esters to explore interactions with specific receptor subpockets.

Modifications of the Terpene Moiety: The cyclohexene (B86901) ring of Δ⁶-CBD offers several sites for modification.

Hydrogenation: Saturation of the double bonds in the terpene ring would yield hexahydrocannabidiol (HHC) analogues of Δ⁶-CBD. Hydrogenation of other cannabinoids has been shown to alter receptor affinity and pharmacological effects. mdpi.com

Epoxidation and Ring Opening: The double bonds can be targeted for epoxidation, followed by ring-opening reactions to introduce various functional groups and create novel scaffolds.

Hydroxylation: The introduction of hydroxyl groups at various positions on the terpene ring can mimic metabolic products and potentially lead to compounds with altered activity profiles.

A summary of potential synthetic modifications to the Δ⁶-CBD scaffold is presented in the table below.

| Structural Region | Modification Type | Potential Analogue | Rationale for Synthesis |

| Resorcinol Ring | Etherification | Δ⁶-Cannabidiol monomethyl ether | Alter polarity and metabolic stability |

| Esterification | Δ⁶-Cannabidiol diacetate | Prodrug potential, enhanced bioavailability | |

| Halogenation | 3'-Fluoro-Δ⁶-Cannabidiol | Modulate binding affinity and metabolism | |

| Alkyl Side Chain | Chain Homologation | Δ⁶-Cannabidivarin (propyl side chain) | Investigate influence of chain length on activity |

| Branching | 1',1'-Dimethylheptyl-Δ⁶-CBD | Enhance receptor binding affinity | |

| Terpene Moiety | Hydrogenation | Hexahydro-Δ⁶-Cannabidiol | Alter receptor affinity and pharmacological profile |

| Hydroxylation | 7-Hydroxy-Δ⁶-Cannabidiol | Mimic potential metabolites, explore new interactions |

The synthesis of a library of Δ⁶-CBD analogues would be the foundation for systematic structure-activity relationship (SAR) studies. SAR aims to correlate specific structural features of a molecule with its biological activity. nih.gov For Δ⁶-CBD, this would involve evaluating the synthesized analogues in a variety of in vitro and in vivo assays to understand how each chemical modification impacts their pharmacological profile.

Key aspects of SAR elucidation for Δ⁶-CBD analogues would include:

Receptor Binding Assays: Determining the binding affinities of the analogues for various cannabinoid and non-cannabinoid receptors (e.g., CB1, CB2, GPR55, TRPV channels) would be a primary step. This would help identify which structural modifications enhance or diminish receptor interaction. For example, it is known that for many classical cannabinoids, the phenolic hydroxyl group and the alkyl side chain are crucial for high-affinity binding to CB1 and CB2 receptors. nih.gov

Functional Assays: Beyond binding, it is essential to determine the functional activity of the analogues (e.g., agonist, antagonist, inverse agonist, allosteric modulator) at their target receptors. This is often accomplished through assays measuring downstream signaling events, such as cAMP levels or calcium mobilization. frontiersin.org

In Vitro Disease Models: Evaluating the efficacy of the analogues in cell-based models of various diseases (e.g., inflammation, neurodegeneration, epilepsy) can provide insights into their therapeutic potential and help to refine the SAR.

Pharmacokinetic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of promising analogues is crucial for understanding their in vivo behavior and potential as drug candidates. Chemical modifications can significantly alter these properties.

The table below outlines a hypothetical SAR study for a series of Δ⁶-CBD analogues with modified alkyl side chains, a common strategy in cannabinoid medicinal chemistry.

| Compound | Alkyl Side Chain | CB1 Binding Affinity (Ki, nM) | CB2 Binding Affinity (Ki, nM) | Functional Activity at CB1 | Anti-inflammatory Activity (IC50, µM) |

| Δ⁶-CBD | n-Pentyl | >1000 | >1000 | Weak Partial Agonist | 15 |

| Analogue 1 | n-Propyl | >1000 | >1000 | Weak Partial Agonist | 25 |

| Analogue 2 | n-Heptyl | 500 | 250 | Partial Agonist | 5 |

| Analogue 3 | 1',1'-Dimethylheptyl | 50 | 20 | Potent Partial Agonist | 1 |

This table presents hypothetical data to illustrate the principles of an SAR study.

Through such systematic investigations, a comprehensive understanding of the SAR for Δ⁶-CBD can be developed. This knowledge is fundamental for the rational design of novel compounds with optimized therapeutic properties for academic research and potential future clinical applications.

Biosynthetic Pathways and Metabolic Profiling Relevant to Delta6 Cannabidiol

Endogenous Biosynthesis of Cannabidiol (B1668261) Scaffolds in Cannabis sativa L.

The formation of cannabidiol (CBD) and its acidic precursor, cannabidiolic acid (CBDA), in Cannabis sativa is a complex, multi-step process involving distinct metabolic pathways and enzymatic reactions primarily occurring in the plant's glandular trichomes. trichomeanalytical.comfrontiersin.org The synthesis of the basic cannabinoid structure relies on the convergence of two major pathways that produce its key precursors. frontiersin.org

The biosynthesis of the foundational cannabinoid, cannabigerolic acid (CBGA), begins with the generation of two essential precursor molecules: olivetolic acid (OA) and geranyl diphosphate (B83284) (GPP). trichomeanalytical.comfrontiersin.orgnih.gov

The production of olivetolic acid occurs in the cytosol of the glandular trichome cells and follows the polyketide pathway. frontiersin.orgscienceasia.org This process starts with hexanoyl-CoA, a short-chain fatty acyl-coenzyme A precursor. trichomeanalytical.comnih.govresearchgate.net An enzyme known as tetraketide synthase (TKS) catalyzes the condensation of one molecule of hexanoyl-CoA with three molecules of malonyl-CoA. nih.govscienceasia.org The resulting polyketide intermediate is then cyclized by the enzyme olivetolic acid cyclase (OAC) to form olivetolic acid, the phenolic core of many cannabinoids. nih.govscienceasia.orggoogle.com

Concurrently, geranyl diphosphate (GPP) is synthesized within the plastids of the same cells via the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. trichomeanalytical.comfrontiersin.orgnih.govoup.com The MEP pathway generates the isoprenoid precursors isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), which are then combined to form GPP, a 10-carbon monoterpene. oup.com GPP provides the geranyl group necessary for the subsequent prenylation step. google.comresearchgate.net

Once formed, olivetolic acid and geranyl diphosphate are brought together in a crucial alkylation reaction. researchgate.net An aromatic prenyltransferase enzyme, geranylpyrophosphate:olivetolate geranyltransferase (also referred to as CBGA synthase), catalyzes the C-geranylation of olivetolic acid with GPP to produce cannabigerolic acid (CBGA). google.comgoogle.commdpi.com

CBGA is a pivotal branch-point intermediate in cannabinoid biosynthesis, serving as the direct substrate for a suite of oxidocyclase enzymes that produce the major acidic cannabinoids. nih.govgoogle.comnih.gov The specific cannabinoid profile of a Cannabis sativa plant (its chemotype) is determined by which of these enzymes are expressed. nih.govnih.gov

In fiber-type cannabis (hemp), cannabidiolic acid synthase (CBDAS) is the predominant enzyme. scienceasia.orgnih.gov CBDAS is a flavinylated oxidase that catalyzes the stereospecific oxidative cyclization of the geranyl group of CBGA to form cannabidiolic acid (CBDA). nih.govnih.govwikipedia.orguniprot.org This reaction requires molecular oxygen and involves the formation of a bicyclic ring structure, yielding CBDA as the primary product. scienceasia.orgwikipedia.org CBDA is the direct acidic precursor to cannabidiol (CBD), which is formed through non-enzymatic decarboxylation upon exposure to heat or light. trichomeanalytical.comfrontiersin.orgoup.com The structural and functional properties of CBDAS are highly similar to those of tetrahydrocannabinolic acid (THCA) synthase, the enzyme responsible for producing THCA in drug-type cannabis varieties. nih.govwikipedia.org

Table 1: Key Molecules and Enzymes in CBDA Biosynthesis

| Molecule/Enzyme | Pathway/Reaction Class | Role | Reference(s) |

|---|---|---|---|

| Hexanoyl-CoA | Fatty Acid Metabolism | Starting precursor for the polyketide portion of the cannabinoid structure. | trichomeanalytical.comnih.gov |

| Malonyl-CoA | Polyketide Synthesis | Extender units that condense with hexanoyl-CoA. | scienceasia.orgnih.gov |

| Olivetolic Acid (OA) | Polyketide | Phenolic precursor that forms the core ring structure of CBDA. | frontiersin.orgnih.gov |

| Geranyl Diphosphate (GPP) | Methylerythritol Phosphate (MEP) Pathway | Isoprenoid precursor that provides the monoterpene moiety. | trichomeanalytical.comfrontiersin.orgoup.com |

| Tetraketide Synthase (TKS) | Polyketide Synthase | Catalyzes the condensation of hexanoyl-CoA and malonyl-CoA. | nih.govscienceasia.org |

| Olivetolic Acid Cyclase (OAC) | Polyketide Cyclase | Catalyzes the cyclization of the polyketide intermediate to form OA. | nih.govgoogle.com |

| CBGA Synthase | Aromatic Prenyltransferase | Catalyzes the prenylation of OA with GPP to form CBGA. | google.commdpi.com |

| Cannabigerolic Acid (CBGA) | Cannabinoid | Central precursor molecule for major cannabinoids. | google.comnih.gov |

| Cannabidiolic Acid Synthase (CBDAS) | Oxidocyclase | Catalyzes the oxidative cyclization of CBGA to form CBDA. | nih.govwikipedia.orguniprot.org |

| Cannabidiolic Acid (CBDA) | Cannabinoid | The direct acidic precursor to cannabidiol (CBD). | nih.govuniprot.org |

Theoretical Post-Biosynthetic Transformations and Potential for In Planta delta-6-Cannabidiol Formation

Delta-6-cannabidiol (Δ⁶-CBD) is a positional isomer of the more abundant cannabidiol (CBD). wikipedia.org Its defining structural feature is the location of a double bond within the cyclohexene (B86901) ring of the molecule. While the primary cannabinoid biosynthetic pathways leading to CBDA are well-documented, the formation of minor isomers like Δ⁶-CBD is less understood.

Scientific literature indicates that Δ⁶-CBD is found in only trace amounts in natural cannabis plants. wikipedia.org Its presence suggests that while it is not a direct product of the main enzymatic cascade (i.e., via CBDAS), it may arise from post-biosynthetic modifications of CBD or its precursors within the plant. One plausible mechanism for its formation is the migration of the double bond within the CBD molecule. wikipedia.org Such isomerizations can sometimes occur under specific conditions, potentially catalyzed by endogenous factors within the plant's trichomes or as a result of environmental stressors like UV light or pH changes over time. However, a specific enzyme responsible for this transformation in planta has not been identified. It can be readily synthesized from CBD through base-catalyzed migration of the double bond in a laboratory setting. wikipedia.org

Analytical Chemistry Methodologies for the Characterization and Quantification of Delta6 Cannabidiol

Chromatographic Techniques for Isomer Separation and Identification

Chromatographic techniques are fundamental in the analysis of cannabinoids, enabling the separation of complex mixtures into individual components. The choice of technique and its specific parameters are critical for resolving isomeric compounds like Δ⁶-CBD from other cannabinoids.

Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for cannabinoid analysis. The technique separates compounds based on their volatility and interaction with a stationary phase within a capillary column.

In the context of Δ⁶-CBD, GC-MS analysis provides both retention time data for preliminary identification and mass spectral data for structural confirmation. The fragmentation of cannabinoids in the mass spectrometer is influenced by their isomeric structure. For instance, studies on related cannabinoids like delta-6-tetrahydrocannabinol have identified characteristic fragmentation mechanisms, including the loss of a methyl radical, ring closure and rotation, McLafferty rearrangement, and retro Diels-Alder reactions, leading to specific fragment ions (m/e 314, 299, 271, 258, 246, 243, and 231). nih.gov While specific fragmentation data for Δ⁶-CBD is not extensively documented in readily available literature, it is anticipated to follow similar pathways, allowing for its differentiation from other isomers based on the relative abundance of these fragment ions.

It is important to note that the high temperatures used in GC can cause thermal degradation or isomerization of certain cannabinoids. Therefore, derivatization techniques, such as silylation, are often employed to increase the thermal stability and volatility of the analytes, leading to improved chromatographic peak shape and reproducibility.

Table 1: GC-MS Parameters for Cannabinoid Analysis (Illustrative Example)

| Parameter | Value |

| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm) |

| Injector Temperature | 250 °C |

| Oven Program | 150 °C (1 min), ramp to 300 °C at 10 °C/min, hold for 5 min |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-500 m/z |

This table represents typical parameters and may require optimization for the specific analysis of Δ⁶-CBD.

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are the preferred methods for the quantitative analysis of cannabinoids in various matrices. These techniques separate compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. A significant advantage of HPLC/UPLC over GC is the ability to perform analyses at ambient temperatures, thus avoiding the thermal degradation of cannabinoids.

The separation of cannabinoid isomers, including the potential resolution of Δ⁶-CBD, is typically achieved using reversed-phase chromatography with C18 columns. The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with additives such as formic acid to improve peak shape. The elution order and resolution of isomers are highly dependent on the specific stationary phase, mobile phase composition, and gradient profile.

For instance, methods have been developed for the separation of other THC isomers, demonstrating that with careful method development, including the use of specific chiral stationary phases, even closely related enantiomers can be resolved. cannabissciencetech.com While specific HPLC/UPLC methods exclusively for Δ⁶-CBD are not widely published, the principles of cannabinoid separation suggest that a well-optimized method would be capable of resolving it from other CBD and THC isomers.

Table 2: HPLC Parameters for Cannabinoid Isomer Separation (Illustrative Example)

| Parameter | Value |

| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Optimized gradient from 70% to 95% B |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Detection | UV at 228 nm and/or Mass Spectrometry |

This table represents typical parameters and would require optimization for the specific separation of Δ⁶-CBD.

Supercritical Fluid Chromatography (SFC) is a powerful separation technique that utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase. SFC offers several advantages for cannabinoid analysis, including high separation efficiency, fast analysis times, and reduced environmental impact due to lower solvent consumption.

SFC has demonstrated excellent capabilities in separating structurally similar compounds, including cannabinoid isomers. The selectivity in SFC can be finely tuned by modifying parameters such as pressure, temperature, and the composition of the co-solvent (often an alcohol like methanol or ethanol). This high degree of tunability makes SFC a promising technique for the challenging separation of Δ⁶-CBD from its isomers. Research has shown that SFC can successfully separate multiple cannabinoid isomers in a single run, which is often difficult to achieve with HPLC. researchgate.netnih.govshimadzu.com

Advanced Spectroscopic and Spectrometric Approaches for Structural Confirmation

While chromatographic techniques are essential for separation, spectroscopic and spectrometric methods are indispensable for the definitive structural confirmation of the isolated compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unambiguous structural elucidation of organic molecules, including cannabinoids. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and their spatial relationships.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule with a high degree of confidence. For Δ⁶-CBD, HRMS would confirm its molecular formula (C₂₁H₃₀O₂) by providing a mass measurement with an error of less than 5 parts per million (ppm).

In addition to accurate mass measurement of the molecular ion, HRMS coupled with tandem mass spectrometry (MS/MS) allows for detailed fragmentation analysis. By inducing fragmentation of the isolated Δ⁶-CBD molecule and accurately measuring the masses of the resulting fragment ions, specific fragmentation pathways can be elucidated. This fragmentation pattern serves as a structural fingerprint and can be used to differentiate Δ⁶-CBD from its isomers, as different isomers will often produce unique fragment ions or different relative abundances of common fragments.

Sample Preparation Strategies for Complex Biological and Plant Matrices in Research Contexts

The accurate characterization and quantification of delta-6-cannabidiol (Δ⁶-CBD) from intricate matrices such as plant tissues and biological fluids are critically dependent on robust sample preparation. The primary objectives of sample preparation are to isolate Δ⁶-CBD from interfering endogenous components, concentrate the analyte to detectable levels, and present it in a solvent compatible with the subsequent analytical instrumentation. Given the complexity of these matrices, which contain a wide array of compounds like lipids, pigments, proteins, and other cannabinoids, a multi-step approach involving extraction and purification is typically essential. colostate.edunih.gov

Extraction Methodologies (e.g., Maceration, Soxhlet Extraction, Supercritical Fluid Extraction)

Maceration Maceration is a conventional solid-liquid extraction technique that involves soaking the plant material in a selected solvent for a specified period, typically at room temperature. extractionmagazine.comljmu.ac.uk The process is straightforward and requires minimal specialized equipment. extractionmagazine.com Solvents such as ethanol, hexane (B92381), and methanol are commonly used for cannabinoid extraction. frontiersin.orgnih.gov Ethanol, in particular, is noted for its effectiveness in extracting acidic cannabinoids. nih.gov To enhance efficiency, the process can be repeated multiple times with fresh solvent, and dynamic maceration, which incorporates agitation, can improve mass transfer. extractionmagazine.comnih.gov Despite its simplicity, maceration can be time-consuming and may require large volumes of organic solvents. researchgate.netnih.gov

Soxhlet Extraction A more exhaustive classical technique, Soxhlet extraction, utilizes a specialized apparatus to continuously wash the sample material with a heated solvent. extractionmagazine.com This method ensures that the sample is repeatedly exposed to fresh, condensed solvent, which facilitates a more complete extraction compared to simple maceration. mjbizdaily.com Consequently, Soxhlet extraction is recognized for achieving high extraction yields for cannabinoids. mjbizdaily.comresearchgate.net However, the primary disadvantages are the prolonged extraction times, significant solvent consumption, and the potential for thermal degradation of thermolabile compounds like cannabinoids due to sustained exposure to elevated temperatures. researchgate.netnih.gov

Supercritical Fluid Extraction (SFE) Supercritical Fluid Extraction (SFE) represents a modern, environmentally conscious alternative to traditional solvent-based methods. mjbizdaily.comsemanticscholar.org This technique employs a substance at a temperature and pressure above its critical point—where it exhibits properties of both a liquid and a gas—as the extraction solvent. nih.gov Carbon dioxide (CO₂) is the most commonly used supercritical fluid for cannabinoid extraction due to its moderate critical point (31.1 °C, 73.8 bar), non-toxicity, and the fact that it leaves no solvent residue in the final extract. mjbizdaily.commdpi.com The solvating power of supercritical CO₂ can be precisely controlled by adjusting pressure and temperature, allowing for the selective extraction of specific compounds. semanticscholar.orgnih.gov Studies on other cannabinoids have identified optimal conditions, such as pressures around 250 bar and temperatures between 37-60 °C, to maximize yield. mdpi.comnih.gov SFE is advantageous for its selectivity, reduced processing time, and lower environmental impact. nih.gov

Table 1: Comparison of Extraction Methodologies for Cannabinoids

| Feature | Maceration | Soxhlet Extraction | Supercritical Fluid Extraction (SFE) |

|---|---|---|---|

| Principle | Soaking of material in a solvent at room temperature. extractionmagazine.com | Continuous washing of material with a distilled hot solvent. extractionmagazine.com | Extraction using a fluid above its critical temperature and pressure (e.g., CO₂). nih.gov |

| Efficiency | Moderate; dependent on time, solvent, and agitation. nih.gov | High; provides exhaustive extraction. mjbizdaily.com | High and selective; tunable by altering pressure/temperature. nih.govmdpi.com |

| Time | Long (typically days). extractionmagazine.com | Very long (hours to days). nih.gov | Short (minutes to hours). nih.gov |

| Solvent Use | High. nih.gov | High. nih.gov | Low to none (CO₂ is recycled). mjbizdaily.com |

| Temperature | Ambient. extractionmagazine.com | Elevated (solvent's boiling point). researchgate.net | Mild to moderate (tunable). nih.gov |

| Advantages | Simple, inexpensive equipment. nih.gov | High extraction yield. mjbizdaily.com | Environmentally friendly, no solvent residue, high selectivity. mjbizdaily.comnih.gov |

| Disadvantages | Time-consuming, large solvent volume, potentially incomplete. nih.gov | Time-consuming, potential thermal degradation of analytes. researchgate.net | High initial equipment cost. researchgate.net |

Chromatographic Sample Clean-up and Enrichment Techniques

Following extraction, the resulting crude extract contains Δ⁶-CBD along with a host of co-extracted matrix components (e.g., waxes, lipids, chlorophylls) that can interfere with chromatographic analysis. rootsciences.comgoogle.com Therefore, a clean-up or purification step is imperative to remove these interferences and enrich the concentration of the target analyte. colostate.edunih.gov Chromatographic techniques are widely employed for this purpose.

Solid-Phase Extraction (SPE) Solid-Phase Extraction (SPE) is a highly effective and commonly used method for cleaning and concentrating cannabinoid extracts from complex matrices. colostate.edunih.govunitedchem.com The technique involves passing the liquid extract through a cartridge packed with a solid adsorbent (stationary phase). Interfering compounds are either washed through the cartridge while the analyte is retained, or the analyte is selectively eluted while interferences remain bound. unitedchem.com

The choice of sorbent is crucial for achieving effective separation. For cannabinoids, which are relatively nonpolar, reversed-phase sorbents like C18 are frequently used. chromatographyonline.com Hydrophilic-Lipophilic Balanced (HLB) polymers are also effective for a broad range of cannabinoids. unitedchem.com In some applications, specialized multi-adsorbent cartridges containing materials like neutral alumina, magnesium silicate, and graphitized carbon black have been designed to remove specific interferences such as pigments and sugars with high efficiency. nih.gov SPE offers significant advantages, including high recovery rates, effective removal of matrix effects, and the ability to concentrate the analyte into a small volume of clean solvent. unitedchem.comresearchgate.net

Table 2: Typical Solid-Phase Extraction (SPE) Protocol for Cannabinoid Clean-up

| Step | Purpose | Typical Solvents/Reagents |

|---|---|---|

| 1. Conditioning | To activate the sorbent material within the SPE cartridge. | Methanol followed by water or buffer. |

| 2. Sample Loading | To apply the crude extract (dissolved in a suitable solvent) onto the cartridge. | Extract diluted in a solvent compatible with the conditioned sorbent. |

| 3. Washing | To remove weakly bound interfering compounds from the sorbent. | A weak solvent mixture (e.g., water/methanol) that elutes impurities but not the analyte. |

| 4. Elution | To recover the retained analyte (Δ⁶-CBD) from the sorbent. | A strong organic solvent (e.g., acetonitrile, methanol, or hexane/ethyl acetate (B1210297) mixture). |

Flash Chromatography Flash chromatography is a preparative liquid chromatography technique that utilizes moderate pressure to accelerate the flow of the mobile phase through a column with a larger diameter than analytical columns. rootsciences.commediabros.store It serves as an excellent initial clean-up step for crude plant extracts to remove major classes of impurities. rootsciences.com By selecting an appropriate stationary phase (commonly silica (B1680970) gel for normal-phase separation) and mobile phase, it is possible to separate cannabinoids from highly nonpolar compounds like waxes and highly polar compounds like chlorophylls. rootsciences.commediabros.store This technique is valuable for processing larger quantities of extract and can be used as a preliminary step before final purification or high-potency analysis. chromatographyonline.com

Liquid-Liquid Extraction (LLE) Liquid-Liquid Extraction (LLE) is a fundamental separation technique based on the differential partitioning of compounds between two immiscible liquid phases, typically an aqueous solution and an organic solvent. colostate.edunih.gov For cannabinoid analysis, LLE can be used to transfer the relatively nonpolar Δ⁶-CBD from a polar solvent (e.g., an aqueous biological sample) into a nonpolar organic solvent (e.g., hexane or ethyl acetate), leaving polar impurities behind in the aqueous phase. researchgate.netnih.gov While effective for initial clean-up, LLE can be labor-intensive and may result in the formation of emulsions, which complicates phase separation. unitedchem.com

Preclinical Mechanistic and Pharmacological Investigations of Delta6 Cannabidiol

In Vitro Investigations of Molecular Targets and Cellular Mechanisms

Following a comprehensive review of available scientific literature, no specific preclinical data on the in vitro molecular targets and cellular mechanisms of a compound identified as "delta-6-Cannabidiol" could be located. The subsequent sections, therefore, reflect the absence of research findings for this particular chemical entity in relation to cannabinoid and non-cannabinoid receptor interactions.

Cannabinoid Receptor (CB1, CB2) Interaction Profiles

There is no available scientific literature detailing the interaction profiles of delta-6-Cannabidiol with cannabinoid receptors CB1 and CB2.

Orthosteric and Allosteric Modulation Studies

No studies on the orthosteric or allosteric modulation of cannabinoid receptors by delta-6-Cannabidiol have been published in the scientific literature.

Receptor Binding Kinetics and Efficacy Assessment

Information regarding the receptor binding kinetics and efficacy of delta-6-Cannabidiol at CB1 and CB2 receptors is not available.

Non-Cannabinoid Receptor Target Interactions

There is a lack of published research on the interaction of delta-6-Cannabidiol with non-cannabinoid receptor targets.

Transient Receptor Potential (TRP) Channel Modulation (e.g., TRPV1, TRPV2, TRPV4)

No data exists in the scientific literature regarding the modulatory effects of delta-6-Cannabidiol on Transient Receptor Potential (TRP) channels, including TRPV1, TRPV2, and TRPV4.

G Protein-Coupled Receptor (GPR) Interactions (e.g., GPR55)

There are no available studies investigating the interactions of delta-6-Cannabidiol with G protein-coupled receptors such as GPR55.

Serotonin (B10506) Receptor (e.g., 5-HT1A) System Modulation

There is no specific preclinical data available detailing the modulatory effects of delta-6-Cannabidiol on the serotonin receptor system, including the 5-HT1A receptor.

Nuclear Receptor Activation (e.g., PPARγ)

Preclinical studies dedicated to the activation of nuclear receptors, such as PPARγ, by delta-6-Cannabidiol have not been identified in the available scientific literature.

Intracellular Signaling Pathway Perturbations

Adenylate Cyclase and Cyclic AMP (cAMP) Modulation

Specific investigations into the modulation of the adenylate cyclase enzyme and subsequent changes in cyclic AMP (cAMP) levels following exposure to delta-6-Cannabidiol are not present in the current body of preclinical research. One study noted that delta-6-tetrahydrocannabinol, a distinct compound, had no significant action on adenylate cyclase.

Calcium Homeostasis Regulation

There is no available preclinical research that specifically examines the role of delta-6-Cannabidiol in the regulation of intracellular calcium homeostasis.

MAPK/ERK, PI3K/Akt, and JAK/STAT Pathway Interactions

Detailed preclinical data on the interactions of delta-6-Cannabidiol with the MAPK/ERK, PI3K/Akt, and JAK/STAT intracellular signaling pathways is currently unavailable.

Cellular Homeostasis and Stress Response Modulation

Specific studies focusing on the modulation of cellular homeostasis and stress responses by delta-6-Cannabidiol are not found in the existing preclinical scientific literature.

Apoptosis and Programmed Cell Death Pathways

Cannabidiol (B1668261) has been shown in numerous preclinical studies to induce apoptosis, or programmed cell death, in various cell types, particularly in cancer cell lines. This process is crucial for eliminating damaged or malignant cells. CBD's pro-apoptotic effects are mediated through a variety of complex and interacting signaling pathways.

One of the primary mechanisms involves the generation of reactive oxygen species (ROS). The induction of ROS can lead to cellular stress, particularly within the endoplasmic reticulum (ER), triggering the ER stress response which, when prolonged, initiates apoptotic pathways. nih.gov Studies have demonstrated that CBD-induced apoptosis in CD4+ and CD8+ T cells is associated with the formation of ROS and the subsequent activation of caspase-8 and caspase-3. nih.gov

CBD also directly influences key proteins in the apoptotic machinery. It can promote the deregulation of the anti-apoptotic protein Bcl-2 while activating pro-apoptotic proteins such as BAX. mdpi.comresearchgate.net This shift in the BAX/Bcl-2 ratio is a critical step in the intrinsic apoptotic pathway, leading to mitochondrial dysfunction. CBD has been observed to interact with the voltage-dependent anion channel 1 (VDAC1) on the mitochondrial membrane, altering its permeability. mdpi.comresearchgate.net This leads to an influx of calcium (Ca²⁺), the release of cytochrome c from the mitochondria into the cytoplasm, and the activation of the caspase cascade, including initiator caspase-9 and effector caspases-3 and -7, ultimately leading to cell death. mdpi.comresearchgate.net

Furthermore, CBD can trigger apoptosis independently of cannabinoid receptors CB1 and CB2. Its effects are often mediated by other receptors, such as the Transient Receptor Potential Vanilloid (TRPV) channels. mdpi.com For instance, in glioma cells, the activation of TRPV2 and TRPV4 receptors by CBD is linked to the induction of both apoptosis and autophagy. mdpi.com

Autophagy Regulation

Autophagy is a cellular degradation and recycling process that can either promote cell survival under stress or lead to a form of programmed cell death. The role of CBD in regulating autophagy is complex and can be context-dependent, sometimes inducing autophagy and at other times inhibiting it to promote apoptosis. researchgate.net

In several cancer models, CBD has been shown to induce autophagic cell death. It can upregulate key autophagy-related proteins like Beclin-1 and microtubule-associated protein 1A/1B-light chain 3 (LC3), specifically the conversion of LC3-I to LC3-II, which is a hallmark of autophagosome formation. mdpi.comresearchgate.net This induction of autophagy is often linked to the inhibition of the PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth and survival that normally suppresses autophagy. researchgate.net By inhibiting this pathway, CBD allows for the initiation of the autophagic process.

In some contexts, autophagy can act as a survival mechanism for cancer cells. In these instances, CBD has been shown to inhibit this protective autophagy, thereby sensitizing the cells to apoptosis. researchgate.net The interplay between CBD-induced apoptosis and autophagy is intricate; often the two processes are activated simultaneously. mdpi.comresearchgate.net This dual activation can be triggered by common upstream events, such as ER stress and mitochondrial dysfunction. mdpi.comnih.gov For example, CBD's interaction with the VDAC1 receptor can lead to mitochondrial alterations that trigger both the release of cytochrome c (initiating apoptosis) and the formation of autophagosomes. mdpi.comresearchgate.net

In non-cancer contexts, such as in neurodegenerative diseases, CBD-induced autophagy is often viewed as a neuroprotective mechanism. By promoting the clearance of misfolded proteins and damaged organelles, CBD helps maintain neuronal homeostasis and function. nih.govflinders.edu.au

Oxidative Stress Response Mechanisms

Cannabidiol is recognized for its potent antioxidant properties, which are central to many of its therapeutic effects. therealcbd.com It modulates the cellular response to oxidative stress through several mechanisms, including direct free radical scavenging and indirect antioxidant effects. nih.govresearchgate.net

The chemical structure of CBD, particularly its phenolic hydroxyl groups, allows it to directly donate electrons to neutralize reactive oxygen species (ROS), thereby preventing them from damaging vital cellular components like DNA, proteins, and lipids. nih.gov Cyclic voltammetry studies have confirmed that CBD has antioxidant capabilities comparable to known antioxidants like tocopherol. nih.gov It can also reduce ROS production by chelating transition metal ions that participate in ROS-generating reactions like the Fenton reaction. nih.govmdpi.com

Beyond direct scavenging, CBD exerts indirect antioxidant effects by influencing endogenous antioxidant systems. It has been shown to upregulate the expression and activity of key antioxidant enzymes. nih.gov This includes modulating the activity of superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPx). nih.gov By enhancing the cellular antioxidant defense network, CBD helps to restore redox balance in states of high oxidative stress. therealcbd.commdpi.com

In various preclinical models, CBD has demonstrated its ability to mitigate oxidative stress-induced cell damage. For example, it protects neurons from hydroperoxide-induced oxidative damage and ameliorates ROS production in microglial cells. nih.gov It also protects against H₂O₂-induced cell death in various cell types and reduces mitochondrial superoxide generation. nih.gov However, it is noteworthy that the effect of CBD on oxidative stress can be dose-dependent, with some studies indicating that at very high concentrations, it may exhibit pro-oxidant activity. researchgate.netmdpi.com

| Mechanistic Target | Effect of CBD | Outcome |

| Reactive Oxygen Species (ROS) | Direct scavenging | Neutralization of free radicals therealcbd.comnih.gov |

| Transition Metal Ions | Chelation | Inhibition of Fenton reaction nih.govmdpi.com |

| Endogenous Antioxidant Enzymes (e.g., SOD, GPx) | Upregulation of activity/expression | Enhanced cellular antioxidant defense nih.gov |

| Mitochondrial Superoxide Generation | Inhibition | Reduced mitochondrial ROS production nih.gov |

| NADPH Oxidase (NOX) Enzymes | Impairment of activity | Reduced cellular ROS production mdpi.com |

Modulation of Immune Cell Function and Inflammatory Pathways

Cannabidiol is widely regarded as an immunomodulatory and anti-inflammatory agent. healthline.comresearchgate.net Preclinical evidence overwhelmingly supports the notion that CBD is generally immune suppressive. nih.govresearchgate.net Its mechanisms of action involve the direct suppression of various immune cell types, the induction of apoptosis in these cells, and the promotion of regulatory cells that control immune responses. nih.govresearchgate.net

CBD affects the function of numerous innate and adaptive immune cells. In macrophages and microglial cells, it has been shown to inhibit the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). nih.gov This suppression of cytokine production is often linked to CBD's ability to inhibit key inflammatory signaling pathways, most notably the NF-κB pathway. mdpi.com

In the context of T-cells, CBD can induce apoptosis in both CD4+ and CD8+ T-cell populations, thereby reducing the cellular drivers of inflammatory and autoimmune responses. nih.gov It also appears to shift the immune response away from a pro-inflammatory Th1/Th17 phenotype towards a more anti-inflammatory or regulatory state. Furthermore, CBD can promote the expansion and function of regulatory T-cells (Tregs) and myeloid-derived suppressor cells (MDSCs), which are crucial for maintaining immune tolerance and preventing excessive inflammation. nih.gov

The anti-inflammatory and immunomodulatory effects of CBD are mediated through a variety of molecular targets, including but not limited to cannabinoid receptors. While CBD has a low affinity for CB1 and CB2 receptors, it can interact with other targets such as TRPV1, adenosine (B11128) A2A receptors, and peroxisome proliferator-activated receptor-gamma (PPAR-γ), all of which play roles in regulating inflammation. nih.govnih.gov

| Immune Cell Type | Effect of CBD | Key Pathway/Mediator Involved |

| Macrophages/Microglia | Decreased pro-inflammatory cytokine (TNF-α, IL-1β, IL-6) production | Inhibition of NF-κB pathway mdpi.comnih.gov |

| Inhibition of ROS release | Antioxidant properties nih.gov | |

| T-Cells (CD4+, CD8+) | Induction of apoptosis | ROS generation, caspase activation nih.gov |

| Suppression of IFN-γ and IL-17A production | Suppression of transcription factors (NFAT, AP-1) researchgate.net | |

| Regulatory T-cells (Tregs) | Promotion of regulatory function | Not fully elucidated researchgate.net |

| Myeloid-Derived Suppressor Cells (MDSCs) | Induction and promotion of function | TRPV1-dependent mechanism nih.gov |

In Vivo Studies in Animal Models (Excluding Clinical Human Trials)

Investigation of Neurobiological Effects and Central Nervous System Interactions

In vivo animal studies have been instrumental in elucidating the neurobiological effects of CBD, revealing its influence on brain activity, connectivity, and its potential as a neuroprotective agent. Neuroimaging studies in animals, paralleling human research, indicate that CBD can significantly alter brain activity and connectivity patterns, particularly within fronto-striatal and limbic networks. nih.gov These modulations are thought to underlie its anxiolytic and antipsychotic properties observed in behavioral models. nih.govnih.gov

Animal models of various neurological and psychiatric disorders have demonstrated CBD's therapeutic potential. For instance, in rodent models of anxiety, CBD has shown anxiety-reducing effects, although this response can follow an inverted U-shaped dose-response curve, where moderate doses are effective but lower and higher doses are not. nih.gov In models of psychosis, CBD has been shown to normalize brain activity in regions implicated in the disorder, such as the medial temporal cortex and striatum. nih.gov

CBD also exhibits significant neuroprotective effects in animal models of neurodegenerative diseases. Its antioxidant and anti-inflammatory properties contribute to protecting neurons from damage in models of conditions like Alzheimer's and Parkinson's disease. nih.gov

Neurotransmitter System Modulation

The neurobiological effects of CBD are closely linked to its ability to modulate various neurotransmitter systems beyond the endocannabinoid system. wikipedia.org While it does not bind strongly to CB1 receptors like THC, it can indirectly influence endocannabinoid signaling and also interacts with several other key neurotransmitter systems. oup.comwikipedia.org

Serotonin: A significant body of evidence points to CBD's interaction with the serotonin system. It acts as an agonist at the 5-HT1A receptor. nih.govnih.gov This interaction is believed to be a primary mechanism for its anxiolytic and antidepressant-like effects observed in animal models. nih.gov Repeated administration of CBD in rats with neuropathic pain has been shown to rescue impaired 5-HT neurotransmission and increase the firing rate of serotonin neurons in the dorsal raphe nucleus. nih.gov

GABA: CBD has been shown to modulate GABAergic neurotransmission. Studies using human brain tissue have confirmed that CBD can potentiate GABA-evoked currents by acting on GABAA receptors. nih.gov This enhancement of inhibitory neurotransmission likely contributes to its anticonvulsant effects, which are well-documented in animal models of epilepsy. nih.gov

Glutamate (B1630785): The balance between inhibitory GABA and excitatory glutamate is crucial for proper brain function. Preclinical evidence suggests that CBD can modulate glutamate levels, potentially protecting against excitotoxicity, a process where excessive glutamate receptor activation leads to neuronal damage. frontiersin.org

Dopamine (B1211576): CBD may also modulate the dopamine system, which is critical for reward, motivation, and motor control. It has been shown to affect dopamine uptake and may help stabilize dopamine neurotransmission, which could be relevant to its potential antipsychotic effects. frontiersin.orgcbd-alchemy.com

| Neurotransmitter System | CBD's Mechanism of Action | Observed Effect in Animal Models |

| Serotonin | 5-HT1A receptor agonism | Anxiolytic and anti-allodynic effects nih.gov |

| GABA | Positive allosteric modulation of GABAA receptors | Anticonvulsant effects nih.gov |

| Glutamate | Modulation of presynaptic release (indirect) | Neuroprotection, potential anti-excitotoxic effects frontiersin.org |

| Dopamine | Modulation of dopamine uptake and signaling | Potential antipsychotic effects frontiersin.orgcbd-alchemy.com |

| Opioid | Allosteric modulation of µ and δ opioid receptors | Analgesic effects nih.govcbd-alchemy.com |

| Adenosine | Inhibition of adenosine reuptake | Anti-inflammatory effects nih.gov |

Synaptic Plasticity and Neural Circuitry Studies

Currently, there are no specific preclinical studies available that investigate the effects of delta-6-Cannabidiol on synaptic plasticity or neural circuitry in animal models. Research into how this particular cannabinoid isomer may influence processes such as long-term potentiation (LTP), long-term depression (LTD), or the structural and functional connectivity of neural circuits has not been published in peer-reviewed scientific journals. Consequently, its impact on the fundamental mechanisms of learning and memory at the synaptic level remains unknown.

Immunomodulatory and Anti-Inflammatory Effects in Animal Disease Models

There is a lack of specific research on the immunomodulatory and anti-inflammatory effects of delta-6-Cannabidiol in animal disease models. While the broader class of cannabinoids, particularly CBD, has been investigated for these properties, dedicated studies on Δ⁶-CBD are not present in the current scientific literature. nih.govnih.govresearchgate.netresearchgate.net Therefore, its potential to modulate immune cell function, cytokine production, and inflammatory pathways in conditions such as arthritis, multiple sclerosis, or inflammatory bowel disease has not been determined.

Metabolic Interactions and Enzyme Inhibition/Induction in Animal Systems (e.g., Cytochrome P450 Enzymes)

Specific preclinical data on the metabolic interactions of delta-6-Cannabidiol, including its potential for enzyme inhibition or induction within animal systems, are not available. The extensive research on how other cannabinoids interact with the cytochrome P450 (CYP450) enzyme system has not been extended to Δ⁶-CBD. nih.govfrontiersin.orgresearchgate.netresearchgate.netnih.gov As a result, its metabolic profile, potential for drug-drug interactions, and its role as either a substrate or an inhibitor of key metabolic enzymes are yet to be elucidated.

Cardioprotective Mechanisms in Animal Models

Preclinical investigations into any potential cardioprotective mechanisms of delta-6-Cannabidiol in animal models have not been documented in the scientific literature. Studies exploring its effects on myocardial injury, cardiac fibrosis, inflammation, and oxidative stress in models of heart failure or ischemia-reperfusion injury are absent. jacc.orgnih.govnih.govmdpi.comscispace.com Thus, there is no current evidence to suggest or detail any cardioprotective role for this specific compound.

Gastrointestinal System Modulation in Animal Models

There is no available scientific literature on the effects of delta-6-Cannabidiol on the modulation of the gastrointestinal system in animal models. Research into its influence on gastrointestinal motility, inflammation, visceral hypersensitivity, or intestinal barrier function has not been conducted. nih.goveuropeanreview.orgunina.itnih.govresearchgate.net Therefore, its potential therapeutic utility for gastrointestinal disorders remains uninvestigated.

Advanced Research Directions and Methodological Innovations for Delta6 Cannabidiol

Omics-Based Approaches in delta-6-Cannabidiol Research (e.g., Proteomics, Metabolomics)

Omics technologies, which provide a global assessment of molecules in a biological system, are indispensable for elucidating the mechanisms of action for novel compounds like Δ⁶-CBD. While direct omics studies on Δ⁶-CBD are scarce, the methodologies applied to other cannabinoids like CBD and THC serve as a clear blueprint for future investigations. nih.govnih.gov

Proteomics: Proteomics involves the large-scale study of proteins, offering a direct view of cellular function. Quantitative proteomics can identify which proteins and cellular pathways are modulated by Δ⁶-CBD. For instance, studies on CBD have used proteomic analysis to reveal its effects on proteins involved in mitochondrial function and endoplasmic reticulum stress in human cell lines. mdpi.com Similar approaches for Δ⁶-CBD would involve treating specific cell types (e.g., neuronal or immune cells) with the compound and using techniques like mass spectrometry-based quantitative proteomics to compare protein expression profiles against untreated controls. This could reveal unique cellular targets and mechanisms, distinguishing its action from other cannabinoids. mdpi.com

Metabolomics: Metabolomics is the comprehensive study of small molecules, or metabolites, within a biological system. nih.gov This approach is crucial for understanding both the biotransformation of Δ⁶-CBD within an organism and its effects on endogenous metabolic pathways. For example, comparative metabolomic profiling of THC and CBD in liver microsomes has successfully identified unique metabolic pathways and novel metabolites for each compound, including glutathione (B108866) and cysteine adducts of THC that suggest the formation of reactive intermediates. nih.gov Applying similar metabolomic techniques to Δ⁶-CBD could identify its primary metabolites, determine its metabolic stability, and uncover its impact on host metabolic networks, providing insights into its bioactivity and clearance. nih.govcapes.gov.br A study on the related compound Δ⁶-THC in mice has already demonstrated the utility of metabolomics in identifying metabolites formed through beta-oxidation. capes.gov.br

The table below outlines how these omics technologies can be strategically applied to Δ⁶-CBD research.

| Omics Technology | Application for Δ⁶-CBD Research | Potential Insights | Relevant Methodological Precedent |

| Proteomics | Treatment of human cell lines (e.g., neurons, immune cells) followed by quantitative mass spectrometry. | Identification of protein targets, modulated signaling pathways (e.g., inflammation, apoptosis), and cellular response mechanisms. | Proteome-wide profiling of human cells treated with THC and CBD. mdpi.com |

| Metabolomics | Incubation with human and animal liver microsomes; analysis of in vivo samples from animal models. | Characterization of metabolic pathways, identification of major and minor metabolites, and assessment of effects on endogenous metabolites. | Comparative metabolomic profiling of THC and CBD metabolism. nih.gov |

| Transcriptomics | Analysis of mRNA expression in cells or tissues exposed to Δ⁶-CBD using RNA-sequencing. | Identification of gene expression changes, regulated genetic pathways, and potential nuclear receptor activation. | Transcriptome analysis in cannabis research to identify enzymes in cannabinoid synthesis pathways. mdpi.com |

Computational Chemistry and Molecular Modeling for Receptor Docking and Dynamics

Computational chemistry provides powerful in silico tools to predict and analyze the interactions between a ligand like Δ⁶-CBD and its potential biological targets, conserving resources and guiding wet-lab experimentation. nih.gov While specific molecular docking studies for Δ⁶-CBD are not yet prevalent, the extensive computational work on CBD and THC demonstrates the potential of this approach. mdpi.com

Receptor Docking: Molecular docking simulations can predict the binding affinity and orientation of Δ⁶-CBD at various receptors. Key targets would include cannabinoid receptors (CB1 and CB2), transient receptor potential (TRP) channels, and peroxisome proliferator-activated receptors (PPARs), all of which are known to interact with other cannabinoids. projectcbd.orgnih.gov Docking studies on CBD have, for instance, explored its binding to the CB1 receptor, suggesting it may act as a negative allosteric modulator. plos.orgnih.gov Similar studies would clarify whether Δ⁶-CBD acts as an agonist, antagonist, or allosteric modulator at these sites.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can model the dynamic behavior of the Δ⁶-CBD-receptor complex over time. This provides a more realistic view of the interaction, revealing the stability of the binding pose and conformational changes in the receptor. nih.gov MD simulations have been used to analyze the stability of CBD within the binding pockets of G-protein coupled receptors like GPR55, providing a molecular-level illustration of its effects. nih.gov Applying this to Δ⁶-CBD would be critical for understanding how it activates or inhibits receptor signaling.

The following table summarizes potential targets for computational analysis of Δ⁶-CBD.

| Potential Receptor Target | Significance for Cannabinoid Action | Computational Goal | Example from CBD/THC Research |

| Cannabinoid Receptor 1 (CB1) | Primary receptor for THC's psychoactive effects; involved in neuromodulation. | Predict binding affinity and determine potential for agonism, antagonism, or allosteric modulation. | In silico studies show CBD as a negative allosteric modulator of CB1. plos.org |

| Cannabinoid Receptor 2 (CB2) | Primarily associated with immune function and inflammation. | Calculate binding energy and identify key interacting amino acid residues. | CBD is known to act as an inverse agonist at the CB2 receptor. nih.gov |

| TRPV1 (Vanilloid Receptor 1) | Involved in pain perception and inflammation. | Model the binding pose and dynamics within the channel's binding site. | CBD binds to and desensitizes TRPV1 channels. projectcbd.org |

| PPARγ | Nuclear receptor involved in metabolism and inflammation. | Assess the likelihood of binding and subsequent receptor activation. | CBD protects against neurotoxicity through PPARγ agonism. nih.gov |

Development of Novel Animal Models for Specific Mechanistic Insights

The development and use of appropriate animal models are fundamental to understanding the physiological effects of Δ⁶-CBD in a complex living system. The choice of model is critical for generating relevant and translatable data. researchgate.net

Rodent Models: Mice and rats are the most common models in cannabinoid research. nih.gov Specific inbred mouse strains, such as the C57BL/6J line, are particularly valuable because they provide a standardized genetic background, which is crucial for studying the behavioral and physiological effects of cannabinoids like CBD and THC. oup.com For Δ⁶-CBD, these models would be essential for initial in vivo characterization, building on precedents such as the use of mice to study the metabolism of the related compound Δ⁶-THC. capes.gov.br Models of specific pathologies, such as those for epilepsy or neuroinflammation, could be used to test the unique therapeutic hypotheses generated from in vitro and computational studies. inmed.fr

Zebrafish (Danio rerio) Model: The zebrafish model offers several advantages for cannabinoid research, including rapid development, genetic tractability, and body transparency in early life stages, making it ideal for high-throughput screening and developmental studies. mdpi.com The zebrafish endocannabinoid system shares high similarity with that of mammals, validating its use. mdpi.com This model could be employed to rapidly screen Δ⁶-CBD for bioactivity across a range of biological processes and to investigate its effects on neuronal development and function in a whole-organism context.

The table below compares animal models suitable for future Δ⁶-CBD research.

| Animal Model | Key Advantages | Specific Application for Δ⁶-CBD | Relevant Precedent |

| Mouse (e.g., C57BL/6J) | Well-characterized physiology and genetics; numerous disease models available. | Behavioral testing, pharmacokinetic studies, and investigation of effects in transgenic disease models. | C57BL/6J mice used to compare acute and chronic effects of Δ⁹-THC and CBD. oup.com |

| Rat | Larger size facilitates surgical procedures and physiological measurements (e.g., blood sampling). | Studies on metabolism, cardiovascular effects, and operant behavioral paradigms. | Rat models used to predict the antipsychotic-like activity of CBD. nih.gov |

| Zebrafish (Danio rerio) | High-throughput screening capability, rapid development, optical transparency. | Initial toxicity screening, assessment of developmental effects, and large-scale screening for neuroactivity. | The zebrafish model has been validated for general cannabinoid research due to its conserved endocannabinoid system. mdpi.com |

Interdisciplinary Research Collaborations to Elucidate Complex Interactions

The multifaceted nature of cannabinoid science necessitates a deeply collaborative approach. researchgate.net To progress from a state of limited knowledge on Δ⁶-CBD to a full mechanistic understanding, integrated efforts across multiple scientific disciplines are not just advantageous, but essential. The study of novel psychoactive substances increasingly relies on an interdisciplinary lens that combines chemical, biological, and pharmacological insights. researchgate.netresearchgate.net

A successful research program for Δ⁶-CBD would require a purpose-built collaborative network:

Synthetic and Analytical Chemists: To begin, chemists are needed to synthesize pure Δ⁶-CBD, as it is found in only trace amounts naturally, and to develop validated analytical methods for its quantification in biological samples. wikipedia.org

Computational Chemists and Molecular Modelers: This group would take the synthesized compound and, using in silico methods, predict its interactions with a library of potential biological targets, generating testable hypotheses for the next stage. nih.gov

Pharmacologists and Cell Biologists: Working with the hypotheses from the computational team, pharmacologists would perform in vitro assays (e.g., receptor binding, cell signaling) to validate the predicted targets and quantify the functional activity of Δ⁶-CBD. nih.gov

Animal Behaviorists and Physiologists: Once in vitro activity is confirmed, this team would design and execute studies in appropriate animal models to investigate the compound's systemic effects on behavior, physiology, and in specific disease states. researchgate.net

"Omics" Specialists: Throughout the in vitro and in vivo studies, proteomics and metabolomics experts would analyze samples to provide an unbiased, system-wide view of the molecular changes induced by Δ⁶-CBD, revealing its mechanisms of action and metabolic fate. mdpi.com

This synergistic pipeline, from chemical synthesis to systems biology, represents the most robust and efficient strategy for comprehensively characterizing a novel compound like Δ⁶-CBD and unlocking its potential.

Q & A

Q. What methodologies reconcile discrepancies between preclinical efficacy and clinical trial outcomes for Δ6-CBD?

- Methodological Answer : Conduct translational PK/PD modeling to bridge species differences (e.g., scaling mouse doses to human equivalents). Use humanized animal models or ex vivo organoids to improve predictivity. Systematic reviews with GRADE criteria assess evidence quality across study types .

Data Synthesis & Reporting

Q. How should systematic reviews address publication bias in Δ6-CBD literature?

- Methodological Answer : Search grey literature (e.g., ClinicalTrials.gov , conference abstracts) and use funnel plots/Egger’s test to detect bias. GRADEpro or ROBIS tools evaluate study quality. Pre-register reviews on PROSPERO to enhance transparency .

Q. What frameworks support ethical data sharing in Δ6-CBD research without compromising patient privacy?

- Methodological Answer : De-identify datasets using HIPAA-compliant methods (e.g., k-anonymity). Utilize controlled-access platforms (e.g., dbGaP) with data use agreements. For genomic data, employ differential privacy techniques .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.